molecular formula C8H13NO5 B14205113 4-Hydroxy-1-methylpiperidine-2,6-dicarboxylic acid CAS No. 802828-65-5

4-Hydroxy-1-methylpiperidine-2,6-dicarboxylic acid

Cat. No.: B14205113
CAS No.: 802828-65-5
M. Wt: 203.19 g/mol
InChI Key: RVMZHNCTRMMUOX-UHFFFAOYSA-N
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Description

4-Hydroxy-1-methylpiperidine-2,6-dicarboxylic acid is an organic compound with the molecular formula C8H13NO5 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-methylpiperidine-2,6-dicarboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with piperidine, which undergoes N-methylation to form N-methylpiperidine.

    Hydroxylation: The N-methylpiperidine is then hydroxylated at the 4-position to introduce the hydroxyl group.

    Carboxylation: Finally, the compound undergoes carboxylation at the 2 and 6 positions to form the dicarboxylic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-methylpiperidine-2,6-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid groups can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-oxo-1-methylpiperidine-2,6-dicarboxylic acid.

    Reduction: Formation of 4-hydroxy-1-methylpiperidine-2,6-dimethanol.

    Substitution: Formation of 4-chloro-1-methylpiperidine-2,6-dicarboxylic acid.

Scientific Research Applications

4-Hydroxy-1-methylpiperidine-2,6-dicarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-methylpiperidine-2,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxypyridine-2,6-dicarboxylic acid: Similar structure but lacks the methyl group.

    4-Hydroxy-2,6-dicarboxypiperidine: Similar structure but lacks the methyl group at the 1-position.

Uniqueness

4-Hydroxy-1-methylpiperidine-2,6-dicarboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, as well as the methyl group at the 1-position. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.

Properties

CAS No.

802828-65-5

Molecular Formula

C8H13NO5

Molecular Weight

203.19 g/mol

IUPAC Name

4-hydroxy-1-methylpiperidine-2,6-dicarboxylic acid

InChI

InChI=1S/C8H13NO5/c1-9-5(7(11)12)2-4(10)3-6(9)8(13)14/h4-6,10H,2-3H2,1H3,(H,11,12)(H,13,14)

InChI Key

RVMZHNCTRMMUOX-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC(CC1C(=O)O)O)C(=O)O

Origin of Product

United States

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